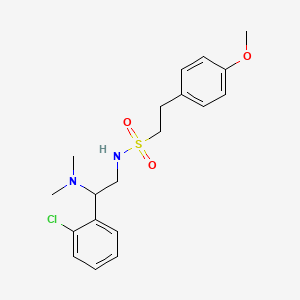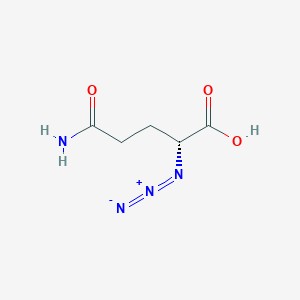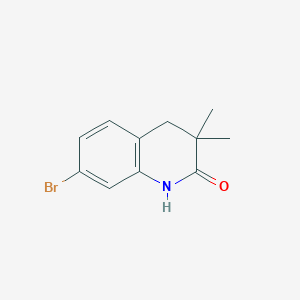
7-Bromo-3,3-dimethyl-3,4-dihydroquinolin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Bromo-3,3-dimethyl-3,4-dihydroquinolin-2(1H)-one, also known as 7-bromo-3,3-dimethyl-3,4-dihydro-2H-quinolin-1-one, is a heterocyclic compound with a wide range of applications. It is an important intermediate in the synthesis of pharmaceuticals and other compounds, as well as a useful tool for studying the mechanism of action of various biochemical and physiological processes.
Wissenschaftliche Forschungsanwendungen
Photolabile Protecting Groups
7-Bromo-3,3-dimethyl-3,4-dihydroquinolin-2(1H)-one and its derivatives, such as brominated hydroxyquinolines, are explored for their use as photolabile protecting groups. These compounds exhibit high efficiency in photochemical release reactions, making them valuable in the study of biological systems. Their enhanced solubility and low fluorescence are advantageous for applications in vivo, offering a means to control the release of biological messengers with light (Fedoryak & Dore, 2002).
Stereochemistry and Structural Analysis
Research has also focused on the structural and stereochemical aspects of similar compounds. Studies on dihydroquinolines and their derivatives reveal insights into their stereochemical behavior, including axial disposition of methyl groups to avoid adverse interactions. These findings are crucial for understanding the molecular configuration and reactivity of such compounds (Nagarajan et al., 1978).
Photophysical Properties
The photophysical properties of brominated hydroxyquinolines are significant for their applications in photoremoveable protecting groups. These compounds exhibit efficient photolysis under both single and multiphoton excitation, which is crucial for their use in controlling the release of caged compounds in physiological conditions. Such characteristics enable their use alongside fluorescent indicators in biological experiments (Zhu et al., 2006).
Biological Effects
In the realm of biological effects, certain derivatives have been synthesized and evaluated for their potential in cancer treatment. For instance, compounds with high affinity for the sigma-2 receptor, a marker upregulated in tumor cells, have been synthesized and tested. These studies contribute to the development of novel PET radiotracers for imaging solid tumors, highlighting the therapeutic potential of such compounds (Rowland et al., 2006).
Eigenschaften
IUPAC Name |
7-bromo-3,3-dimethyl-1,4-dihydroquinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO/c1-11(2)6-7-3-4-8(12)5-9(7)13-10(11)14/h3-5H,6H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWIIQOFCXWLQKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C=C(C=C2)Br)NC1=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-3,3-dimethyl-3,4-dihydroquinolin-2(1H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

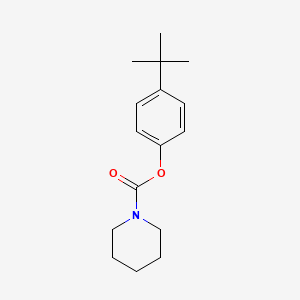
![N-(3-butoxyphenyl)-2-({3-cyano-6-hydroxy-4-[4-(propan-2-yl)phenyl]-4,5-dihydropyridin-2-yl}sulfanyl)acetamide](/img/structure/B2828607.png)
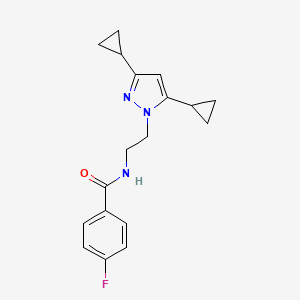
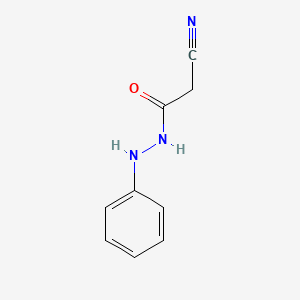
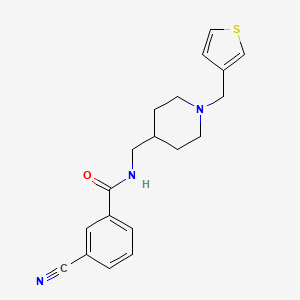


![N-allyl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2828615.png)
![8-(3,5-dimethylphenyl)-1,3-dimethyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2828616.png)

![7-Chloro-5-(4-(2-methoxyphenyl)piperazin-1-yl)-3-(3-(trifluoromethyl)phenyl)-[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2828618.png)
![N-[2-(Oxolan-3-yl)-1-phenylethyl]prop-2-enamide](/img/structure/B2828620.png)
